

An In-depth Technical Guide to (S)-(4-Benzylmorpholin-3-yl)methanol

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Compound of Interest

Compound Name: (s)-(4-Benzylmorpholin-3-yl)methanol

Cat. No.: B032728

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Abstract

(S)-(4-Benzylmorpholin-3-yl)methanol is a chiral morpholine derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block in the asymmetric synthesis of various biologically active molecules, most notably the antidepressant (S,S)-Reboxetine. This technical guide provides a comprehensive overview of its chemical identity, synthesis protocols, and its role as a key synthetic intermediate. While direct quantitative biological data for this intermediate is not extensively available in public literature, its implicit pharmacological relevance is discussed in the context of the molecules it is used to create.

Chemical Identity and Properties

(S)-(4-Benzylmorpholin-3-yl)methanol is a well-defined chemical entity with the following identifiers and properties.

Property	Value	Source
IUPAC Name	[(3S)-4-benzylmorpholin-3-yl]methanol	[1]
CAS Number	101376-25-4	[1]
Molecular Formula	C ₁₂ H ₁₇ NO ₂	[1]
Molecular Weight	207.27 g/mol	[1]
InChI Key	CPLXVETYMUMERG-LBPRGKRZSA-N	[2]
Canonical SMILES	<chem>C1COCC(N1CC2=CC=CC=C2)CO</chem>	[2]

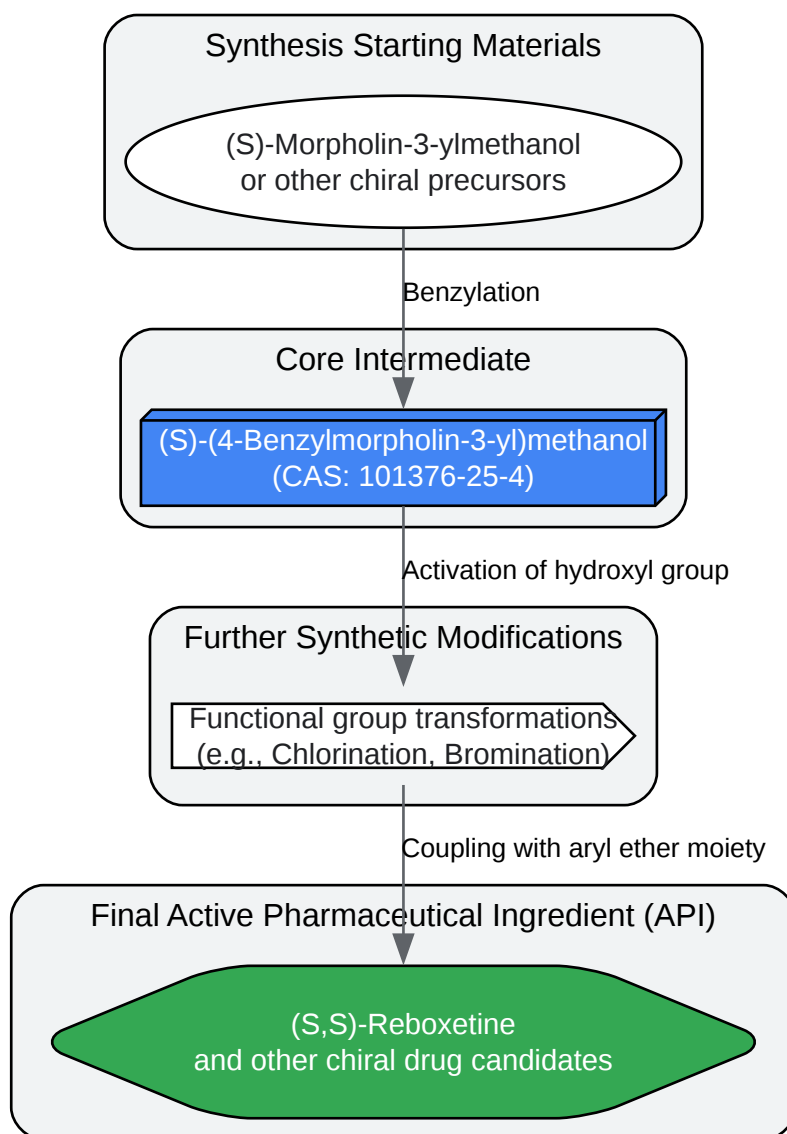
Its hydrochloride salt is also commonly used in synthesis to improve stability and handling.[3]

Property	Value	Source
Compound	(S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride	[3]
CAS Number	916483-67-5	[3]
Molecular Formula	C ₁₂ H ₁₈ ClNO ₂	[3]
Molecular Weight	243.73 g/mol	[3]

Role in Pharmaceutical Synthesis

The primary significance of **(S)-(4-Benzylmorpholin-3-yl)methanol** lies in its role as a versatile chiral intermediate. The defined (S)-stereochemistry at the 3-position of the morpholine ring is critical for the stereoselective synthesis of pharmaceutical agents that target chiral biological entities like enzymes and receptors.[2]

Its most prominent application is in the synthesis of (S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor used as an antidepressant. The following diagram illustrates the logical relationship of this compound as a key building block in drug discovery.



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Logical workflow illustrating the role of **(S)-(4-Benzylmorpholin-3-yl)methanol** in drug synthesis.

Experimental Protocols: Synthesis and Reactions

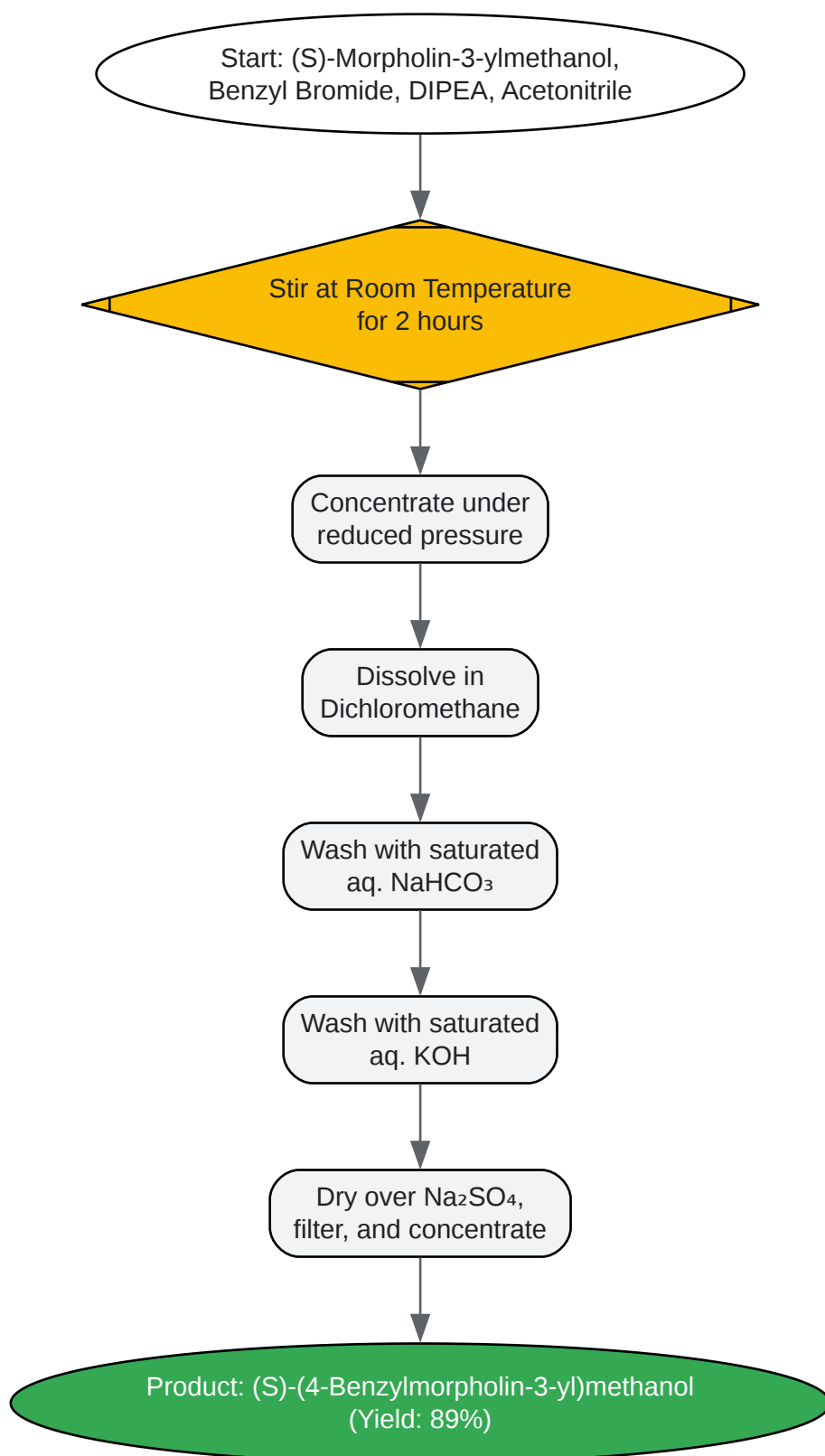
Detailed experimental protocols for the synthesis and subsequent reactions of **(S)-(4-Benzylmorpholin-3-yl)methanol** are crucial for its application in research and development.

Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol

This protocol details the benzylation of (S)-morpholin-3-ylmethanol.

Parameter	Details
Reaction	Alkylation of (S)-Morpholin-3-ylmethanol with Benzyl Bromide
Base	N-ethyl-N,N-diisopropylamine (DIPEA)
Solvent	Acetonitrile
Temperature	Room temperature (~20°C)
Time	2 hours
Workup	The reaction mixture is concentrated under reduced pressure, dissolved in dichloromethane, washed with saturated aqueous sodium bicarbonate and potassium hydroxide, dried over sodium sulfate, filtered, and concentrated.
Yield	89%
Characterization	Mass spectrometry showed an $[M+H]^+$ ion at m/z 208.

The following diagram illustrates the workflow for this synthesis.



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Experimental workflow for the synthesis of **(S)-(4-Benzylmorpholin-3-yl)methanol**.

Subsequent Reactions

(S)-(4-Benzylmorpholin-3-yl)methanol is often converted to other intermediates for further synthesis.

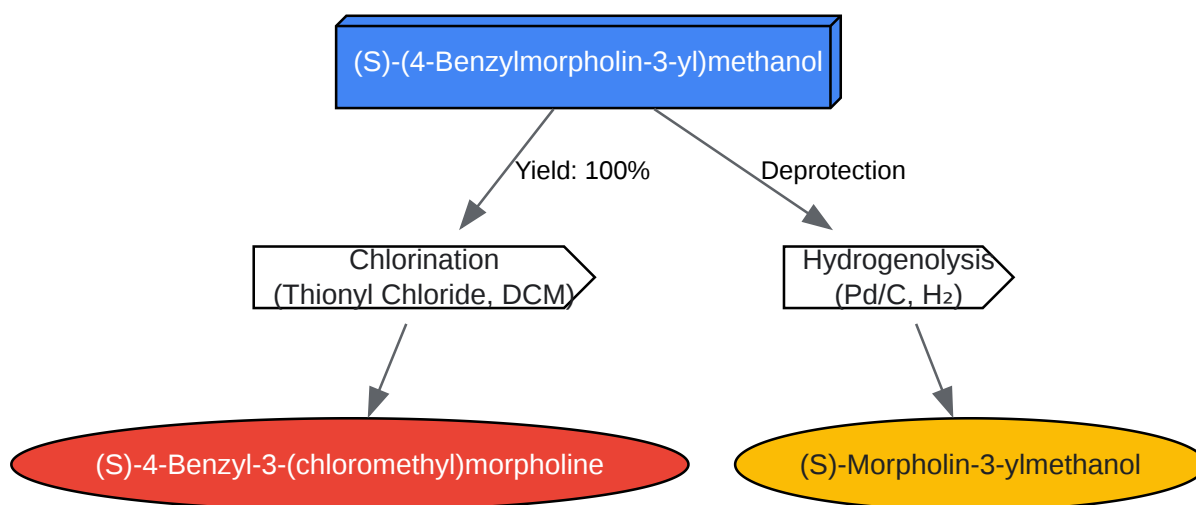
3.2.1. Chlorination to (S)-4-Benzyl-3-(chloromethyl)morpholine

Parameter	Details
Reaction	Treatment of the alcohol with thionyl chloride
Solvent	Dichloromethane
Temperature	Room temperature
Time	15 hours
Workup	Addition of aqueous sodium hydroxide, neutralization with 2N hydrochloric acid, extraction with dichloromethane, washing with water and brine, drying, and concentration.
Yield	Quantitative (100%)
Characterization	Mass spectrometry showed $[M+H]^+$ at m/z 226.

3.2.2. Debenzylation via Hydrogenolysis

Parameter	Details
Reaction	Cleavage of the benzyl group
Catalyst	Palladium on carbon (Pd/C)
Reagent	Hydrogen gas (H ₂)
Temperature	Room temperature
Outcome	Removal of the benzyl substituent to yield (S)-morpholin-3-ylmethanol.
Significance	Enables selective deprotection for further functionalization.

The following diagram illustrates the synthetic utility and key reactions of the title compound.



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Key chemical transformations of (S)-(4-Benzylmorpholin-3-yl)methanol.

Biological Activity and Potential Applications

While (S)-(4-Benzylmorpholin-3-yl)methanol is primarily utilized as a synthetic intermediate, its structural motifs are present in molecules with known biological activities. The inherent chirality is crucial for stereoselective interactions with biological targets.^[2]

Qualitative studies and the pharmacology of its derivatives suggest that this structural class may be associated with:

- **Antidepressant Effects:** As a precursor to Reboxetine, a norepinephrine reuptake inhibitor, it contributes to a class of compounds investigated for treating depression.
- **Antinociceptive Activity:** Some derivatives have been studied for their potential to reduce pain perception.
- **Neuroprotective Properties:** There is interest in this class of compounds for their potential to protect neurons from damage.

It is important to note that these are general activities associated with the broader class of molecules and not necessarily direct, quantified activities of **(S)-(4-Benzylmorpholin-3-yl)methanol** itself. Further research is required to elucidate its specific pharmacological profile.

Conclusion

(S)-(4-Benzylmorpholin-3-yl)methanol is a high-value chiral building block with a well-established role in the stereoselective synthesis of complex pharmaceutical agents. Its importance is underscored by its use in the production of the antidepressant (S,S)-Reboxetine. The synthetic protocols for its preparation and derivatization are well-documented and robust. While direct quantitative data on its biological activity is sparse, its structural features are integral to the pharmacological profiles of the final drug products. This guide provides essential technical information for researchers and developers working with this key intermediate, highlighting its synthetic utility and the logical pathways for its application in drug discovery.

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References

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